

# ML-193 solubility in DMSO and other solvents.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |  |           |  |
|----------------------|----------|--|-----------|--|
| Compound Name:       | ML-193   |  |           |  |
| Cat. No.:            | B1676639 |  | Get Quote |  |

# **Application Notes and Protocols for ML-193**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**ML-193** is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55), with a reported half-maximal inhibitory concentration ( $IC_{50}$ ) of 221 nM.[1] This compound exhibits significant selectivity for GPR55 over other receptors such as GPR35, CB1, and CB2, making it a valuable tool for investigating the physiological and pathophysiological roles of GPR55.[2] **ML-193** has been shown to inhibit extracellular signal-regulated kinase (ERK) signaling in vitro, a key pathway downstream of GPR55 activation.[2] These application notes provide detailed information on the solubility of **ML-193**, protocols for its use in in vitro assays, and an overview of the GPR55 signaling pathway.

## Data Presentation: Solubility of ML-193

Proper dissolution of **ML-193** is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of **ML-193** in various common laboratory solvents. It is always recommended to perform a small-scale solubility test before preparing larger stock solutions.



| Solvent                                              | Concentration       | Observations                           | Source          |
|------------------------------------------------------|---------------------|----------------------------------------|-----------------|
| Dimethyl Sulfoxide<br>(DMSO)                         | Up to 100 mM        | Soluble                                | R&D Systems[2]  |
| Dimethyl Sulfoxide<br>(DMSO)                         | 2 mg/mL             | -                                      | ChemicalBook[3] |
| Dimethylformamide (DMF)                              | 3 mg/mL             | -                                      | ChemicalBook    |
| Ethanol                                              | ≤0.1 mg/mL          | Sparingly soluble                      | ChemicalBook    |
| 10% DMSO, 40%<br>PEG300, 5% Tween-<br>80, 45% Saline | 2.5 mg/mL (4.74 mM) | Clear solution, may require sonication | MedChemExpress  |
| 10% DMSO, 90%<br>Corn Oil                            | 2.5 mg/mL (4.74 mM) | Clear solution, may require sonication | MedChemExpress  |

Note: For aqueous-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final desired concentration in the aqueous buffer. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects on the biological system.

## **Signaling Pathway**

**ML-193** acts as an antagonist at the GPR55 receptor. Upon activation by an agonist, such as lysophosphatidylinositol (LPI), GPR55 couples to G proteins, primarily Gαq and Gα12/13. This initiates a downstream signaling cascade involving the activation of RhoA and phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), which in turn can modulate the activity of various transcription factors, including NFAT, NF-κB, and CREB, leading to changes in gene expression and cellular responses. By blocking the initial agonist binding to GPR55, **ML-193** effectively inhibits this entire signaling cascade.





Click to download full resolution via product page

GPR55 signaling pathway and the inhibitory action of ML-193.

# Experimental Protocols Preparation of ML-193 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of ML-193 in DMSO.

#### Materials:

- ML-193 (M.Wt: 527.59 g/mol )
- Dimethyl Sulfoxide (DMSO), anhydrous
- · Microcentrifuge tubes
- Vortex mixer

#### Procedure:

- Weigh out a precise amount of ML-193 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.28 mg of ML-193.
- Add the appropriate volume of anhydrous DMSO to the tube containing the **ML-193** powder.



- Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and brief sonication may be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

## In Vitro ERK1/2 Phosphorylation Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of **ML-193** on GPR55-mediated ERK1/2 phosphorylation in a cell-based assay.

#### Materials:

- HEK293 or U2OS cells stably expressing human GPR55
- Cell culture medium (e.g., DMEM or MEM) supplemented with 10% Fetal Bovine Serum (FBS)
- Serum-free cell culture medium
- ML-193 stock solution (10 mM in DMSO)
- GPR55 agonist, e.g., Lysophosphatidylinositol (LPI)
- Phosphate-Buffered Saline (PBS)
- Cell lysis buffer
- Protein assay kit (e.g., BCA)
- Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Western blotting equipment and reagents



#### **Experimental Workflow:**



Click to download full resolution via product page

Workflow for an in vitro ERK1/2 phosphorylation inhibition assay.



#### **Detailed Procedure:**

- Cell Culture and Seeding:
  - Culture GPR55-expressing cells in appropriate complete medium.
  - Seed the cells into 6-well or 12-well plates at a density that will result in 80-90% confluency on the day of the experiment.

#### • Serum Starvation:

- Once the cells reach the desired confluency, aspirate the complete medium and wash the cells once with PBS.
- Add serum-free medium to each well and incubate for 12-24 hours to reduce basal levels of ERK phosphorylation.

#### • Compound Treatment:

- Prepare serial dilutions of ML-193 in serum-free medium from the 10 mM DMSO stock.
   Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- Aspirate the serum-free medium from the cells and add the medium containing the desired concentrations of ML-193 or a vehicle control (medium with the same final concentration of DMSO).
- Incubate the cells at 37°C for 30 minutes.

#### Agonist Stimulation:

- Prepare a solution of the GPR55 agonist (e.g., LPI) in serum-free medium at a concentration that is 2x the final desired concentration (typically the EC<sub>80</sub> for ERK phosphorylation).
- Add an equal volume of the 2x agonist solution to each well and incubate at 37°C for 5-15 minutes. The optimal stimulation time should be determined empirically.



- · Cell Lysis and Protein Quantification:
  - Aspirate the medium and wash the cells twice with ice-cold PBS.
  - Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.
  - Scrape the cells and transfer the lysate to a microcentrifuge tube.
  - Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
  - Transfer the supernatant to a new tube and determine the protein concentration using a suitable protein assay.
- Western Blotting and Analysis:
  - Normalize the protein concentration of all samples with lysis buffer.
  - Perform SDS-PAGE and Western blotting according to standard procedures.
  - Incubate the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2.
  - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  - Develop the blot using a chemiluminescent substrate and capture the image.
  - Quantify the band intensities for phospho-ERK and total-ERK.
  - Normalize the phospho-ERK signal to the total-ERK signal for each sample.
  - Plot the normalized phospho-ERK levels against the concentration of **ML-193** and fit the data to a dose-response curve to calculate the IC<sub>50</sub> value.

## Conclusion



**ML-193** is a valuable pharmacological tool for studying the function of the GPR55 receptor. Its well-defined solubility in DMSO allows for the straightforward preparation of stock solutions for use in a variety of in vitro and in vivo applications. The provided protocols offer a starting point for researchers to investigate the inhibitory effects of **ML-193** on GPR55 signaling pathways, such as the ERK/MAPK cascade. Careful adherence to these guidelines will facilitate the generation of reliable and reproducible data in the pursuit of understanding the roles of GPR55 in health and disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. GPR55, a G-Protein Coupled Receptor for Lysophosphatidylinositol, Plays a Role in Motor Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR55 ligands promote receptor coupling to multiple signalling pathways PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ML-193 solubility in DMSO and other solvents.].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676639#ml-193-solubility-in-dmso-and-other-solvents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com